3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound with the molecular formula C8H7IN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of 7-methyl-1H-pyrrolo[3,2-c]pyridine. A common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position of the pyrrolopyridine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety standards .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrrolopyridines.
Coupling Products: These reactions yield biaryl or alkyne-substituted derivatives.
Scientific Research Applications
3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.
Chemical Biology: Used in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.
Material Science:
Mechanism of Action
The mechanism of action for compounds derived from 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine often involves inhibition of specific enzymes or receptors. For instance, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the FGFR signaling pathway, which is crucial in various types of cancer . The interaction typically involves binding to the ATP-binding site of the receptor, thereby blocking its activity .
Comparison with Similar Compounds
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 1H-Pyrrolo[2,3-b]pyridine derivatives
Comparison:
- 3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine has a methoxy group instead of a methyl group, which can affect its electronic properties and interactions with biological targets .
- 1H-Pyrrolo[2,3-b]pyridine derivatives are structurally similar but differ in the position of the nitrogen atom within the ring system, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-10-3-6-7(9)4-11-8(5)6/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZAYPWXDPHLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646761 | |
Record name | 3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-37-6 | |
Record name | 3-Iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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